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molecular formula C7H9NO2S B123513 4-Isopropylthiazole-2-carboxylic acid CAS No. 300831-06-5

4-Isopropylthiazole-2-carboxylic acid

Cat. No. B123513
M. Wt: 171.22 g/mol
InChI Key: RDWHKWXYJQUZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048862B2

Procedure details

Lithium hydroxide monohydrate (0.947 g, 22.6 mmol., 1.1 eq.) was added to a solution of ethyl 4-isopropyl-thiazole-2 carboxylate (4.08 g, 20.5 mmol., 1.0 eq.) in tetrahydrofuran (45 mL) and methanol (15 mL). The reaction mixture was stirred at ambient temperature for 15 hours. LCMS analysis of the reaction mixture showed a small amount of methyl ester remaining (trans-esterification from ethyl to methyl ester occurred) so lithium hydroxide monohydrate (86 mg, 2.0 mmol., 0.1 eq.) was added and the reaction mixture stirred for a further 3 hours. The reaction mixture was diluted with water (15 mL) and washed with diethyl ether (40 mL). The aqueous phase was cooled to 0° C., and acidified to pH 3 by slow addition of 1M hydrochloric acid. The aqueous layer was extracted with diethyl ether (3×50 mL). The organic extracts were combined, dried over sodium sulphate, filtered and the solvent removed under vacuum to give a mixture of the title product 2.5 g (71%) and 0.6 g of the decarboxylated by product. The mixture was used in the next step without further purification. 1H NMR (250 MHz, CDCl3) δ ppm 7.29 (s, 1 H) 3.15-3.30 (spt, J=6.85 Hz, 1 H), 1.35 (d, J=6.85 Hz, 6 H). LC-MS: 72% (UV), tR 1.21 min, m/z [M+1]+ 171.95.
Name
Lithium hydroxide monohydrate
Quantity
0.947 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[CH:4]([C:7]1[N:8]=[C:9]([C:12]([O:14]CC)=[O:13])[S:10][CH:11]=1)([CH3:6])[CH3:5]>O1CCCC1.CO.O>[CH:4]([C:7]1[N:8]=[C:9]([C:12]([OH:14])=[O:13])[S:10][CH:11]=1)([CH3:6])[CH3:5] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
0.947 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
4.08 g
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
lithium hydroxide monohydrate
Quantity
86 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for a further 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with diethyl ether (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled to 0° C.
ADDITION
Type
ADDITION
Details
acidified to pH 3 by slow addition of 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)C=1N=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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